

Acetyl-6-formylpterin CAS number and chemical identifiers

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Acetyl-6-formylpterin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-6-formylpterin, a derivative of the pteridine class of heterocyclic compounds, has emerged as a significant modulator of the immune system. Primarily recognized as a photodegradation product of folic acid, this small molecule has garnered considerable interest for its potent and specific inhibition of Mucosal-Associated Invariant T (MAIT) cell activation. This technical guide provides a comprehensive overview of Acetyl-6-formylpterin, including its chemical identifiers, detailed experimental protocols for its synthesis and analysis, and an indepth look at its biological activity and the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in immunology, medicinal chemistry, and drug development.

Chemical Identifiers and Physicochemical Properties

Acetyl-6-formylpterin is a well-characterized small molecule. Its key chemical identifiers and physicochemical properties are summarized in the table below, providing a foundational reference for researchers.



Identifier	Value	
CAS Number	29769-49-1	
Molecular Formula	С9Н7N5О3	
Molecular Weight	233.18 g/mol	
IUPAC Name	N-(6-formyl-4-oxo-3,4-dihydropteridin-2-yl)acetamide	
Synonyms	Ac-6-FP, 2-Acetamido-6-formylpteridin-4-one, NSC 129965	
InChl	InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3, (H2,10,11,13,14,16,17)	
InChlKey	DDBCPKAHJKOGKK-UHFFFAOYSA-N	
SMILES	CC(=O)NC1=NC2=C(C(=O)N1)C(=NC=C2)C=O	
Appearance	White to yellow solid	
Purity	≥95% (HPLC)	
Storage Temperature	-20°C	

Biological Activity and Mechanism of Action

Acetyl-6-formylpterin is a potent inhibitor of MAIT cell activation[1]. MAIT cells are a subset of innate-like T cells that recognize microbial metabolites presented by the non-polymorphic MHC class I-related molecule, MR1.

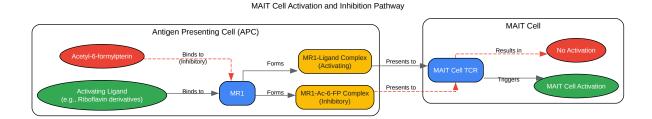
The primary mechanism of action for **Acetyl-6-formylpterin** involves its direct interaction with the MR1 protein. It binds covalently to the Lys43 residue within the MR1 antigen-binding cleft, forming a Schiff base[1][2]. This binding stabilizes the MR1 molecule and promotes its expression on the cell surface. However, the **Acetyl-6-formylpterin**-MR1 complex is not recognized by the MAIT cell T-cell receptor (TCR) as an activating signal. Instead, by occupying the MR1 binding site, **Acetyl-6-formylpterin** competitively inhibits the binding of agonistic ligands, such as derivatives of the riboflavin (vitamin B2) synthesis pathway, which



are potent activators of MAIT cells[1][2]. This inhibitory activity has been quantified, with a reported IC₅₀ of approximately 0.1 μM for the inhibition of MAIT cell activation[1].

Signaling Pathway of MAIT Cell Inhibition

The following diagram illustrates the inhibitory mechanism of **Acetyl-6-formylpterin** on the MAIT cell activation pathway.



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Caption: MAIT cell activation is triggered by the presentation of activating ligands by the MR1 protein. **Acetyl-6-formylpterin** acts as a competitive inhibitor by binding to MR1 and preventing the formation of an activating complex.

Experimental Protocols Synthesis of Acetyl-6-formylpterin

Materials:

- 6-formylpterin
- Acetic acid
- Acetic anhydride
- Isopropyl alcohol (IPA)



- · Deionized water
- Activated carbon
- Sodium hydroxide (NaOH) pellets (for desiccation)

Procedure:

- To a mixture of 250 mL of acetic acid and 250 mL of acetic anhydride, add 5 g of finely ground 6-formylpterin.
- Reflux the suspension with stirring for approximately 6 hours, or until the majority of the solid has dissolved.
- Filter the hot solution through a sintered disc filter funnel and rinse the funnel with 20 mL of acetic acid.
- Evaporate the filtrate to a volume of approximately 70 g using a rotary evaporator.
- Allow the solution to stand for 2 hours at room temperature, then transfer to 4°C overnight to facilitate precipitation.
- Filter the precipitated raw **Acetyl-6-formylpterin** and wash the filter cake with 20 mL of cold acetic acid.
- Dry the crude product in a vacuum desiccator over NaOH to yield approximately 4.8 g of raw
 Acetyl-6-formylpterin.

Recrystallization:

- Heat 150 mL of a 1:1 (v/v) solution of IPA and water to boiling.
- Add the ground raw Acetyl-6-formylpterin to the boiling solvent and stir. Dissolution should occur within approximately 3 minutes.
- Add 1.3 g of activated carbon and continue to mix for 3 minutes.



- Filter the hot solution to remove the activated carbon and immediately cool the filtrate in an ice bath.
- Reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator and then store at 4°C overnight.
- Filter the recrystallized product, wash the filter cake with 20 mL of cold 1:1 IPA/water, followed by 20 mL of IPA.
- Dry the final product in a vacuum desiccator over NaOH to yield approximately 4.4 g of pure
 Acetyl-6-formylpterin (Purity: ~98.2% by HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid is a common starting point for pteridine analysis.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 284 nm.
- Purity Assessment: Purity is determined by the relative peak area of the main component.

Mass Spectrometry (MS):

- Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for pteridines.
- Analysis: The protonated molecule [M+H]⁺ is observed. For Acetyl-6-formylpterin, this
 would be at m/z 234.06.
- Fragmentation: Tandem MS (MS/MS) can be used for structural confirmation by analyzing the fragmentation pattern, which often involves losses of CO, HCN, and parts of the acetyl group for pteridine structures.



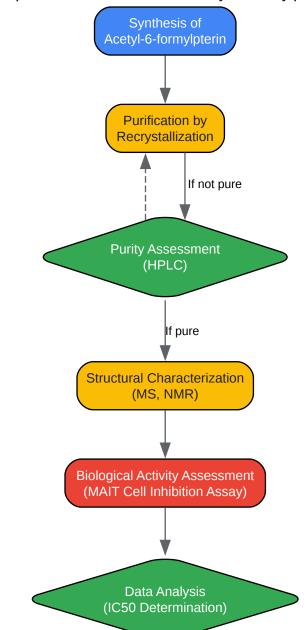
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the solubility
 of Acetyl-6-formylpterin in polar aprotic solvents.
- ¹H NMR: Expected signals would include a singlet for the acetyl methyl group, and aromatic protons of the pteridine ring system, and a singlet for the formyl proton.
- ¹³C NMR: Resonances for the carbonyl carbons (acetyl and pteridinone), the formyl carbon, and the aromatic carbons of the pteridine core are expected. 2D NMR techniques (COSY, HSQC, HMBC) can be employed for complete structural assignment.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis, purification, characterization, and biological evaluation of **Acetyl-6-formylpterin**.





Experimental Workflow for Acetyl-6-formylpterin

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Caption: A generalized workflow for the synthesis, purification, characterization, and biological evaluation of **Acetyl-6-formylpterin**.

Quantitative Data

The following table summarizes key quantitative data for **Acetyl-6-formylpterin**.



Parameter	Value	Reference
IC ₅₀ (MAIT cell activation inhibition)	~0.1 μM	[1]
Binding Affinity (IC ₅₀ for MR1)	~40 nM	
Solubility in DMSO	100 mg/mL	
Solubility in DMF	50 mg/mL	[3]
Solubility in Ethanol	1 mg/mL	[3]
Solubility in PBS (pH 7.2)	0.1 mg/mL	[3]

Conclusion

Acetyl-6-formylpterin is a valuable tool for the study of MAIT cell biology and the MR1 antigen presentation pathway. Its well-defined chemical properties, established synthesis protocol, and potent, specific inhibitory activity make it an important molecule for researchers in immunology and drug discovery. This technical guide provides a centralized resource to facilitate further investigation into the therapeutic potential of modulating MAIT cell function. Future research may focus on leveraging the structural features of **Acetyl-6-formylpterin** to design novel immunomodulatory agents.

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